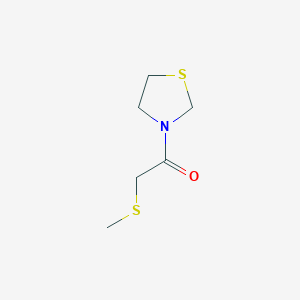

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Description

Properties

IUPAC Name |

2-methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS2/c1-9-4-6(8)7-2-3-10-5-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDIBKULEHMFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)N1CCSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1851681-31-6 | |

| Record name | 2-(methylsulfanyl)-1-(1,3-thiazolidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone typically involves the reaction of a thiazolidine derivative with a methylsulfanyl group. One common method includes the reaction of thiazolidine with methylthiol in the presence of a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thioethers.

Substitution: It can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thiazolidine derivatives .

Scientific Research Applications

Industrial Production

For large-scale production, methods may include:

- Catalysis: Utilizing catalysts to enhance reaction efficiency.

- Purification Techniques: Employing crystallization or chromatography to achieve high-purity products.

Chemical Reactions

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone can participate in various chemical reactions:

- Oxidation: Converts the methylsulfanyl group into sulfoxides or sulfones.

- Reduction: Reduces the ketone group to an alcohol.

- Substitution Reactions: Allows for the replacement of the methylsulfanyl group with other nucleophiles.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone has significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, potentially disrupting cell wall synthesis or inhibiting protein synthesis.

Anti-inflammatory Properties

In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), positioning it as a candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines by activating caspases and modulating survival signaling pathways. Further investigations are necessary to confirm its efficacy in vivo.

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone exhibited lower minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments revealed that treatment with this compound significantly reduced levels of TNF-alpha in macrophages. This finding supports its role in modulating inflammatory responses and suggests further exploration for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the thiazolidine ring or the ethanone moiety. For example:

- 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one (): Replaces the methylsulfanyl group with a 4-chlorophenyl moiety and introduces a thione (C=S) at position 2 of the thiazolidine ring. This increases molecular weight (271.79 g/mol) and may enhance electrophilic reactivity.

- 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone (): Features a diphenylpyrazole substituent, contributing to a higher molecular weight (395.49 g/mol) and planar aromatic stacking interactions. The thione group here stabilizes the ring conformation, with dihedral angles between aromatic rings ranging from 31.33° to 82.71° .

- Teneligliptin (): A pharmaceutical with a 1,3-thiazolidine ring fused to a pyrrolidine scaffold. Its structure emphasizes the role of thiazolidine in enhancing metabolic stability and binding affinity for dipeptidyl peptidase-4 (DPP-4) enzymes.

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points between 158–217°C, influenced by substituent bulk and hydrogen-bonding capacity. For instance, halogenated derivatives (e.g., compound 27 with a 5-chloro-2-hydroxybenzylidene group) show higher melting points due to stronger intermolecular interactions .

- Lipophilicity : The methylsulfanyl group in the target compound likely increases logP compared to polar substituents (e.g., hydroxy or methoxy groups in compounds).

Data Table: Key Analogs of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone

Structural and Crystallographic Insights

- Conformational Flexibility : The thiazolidine ring’s puckering (described in ) allows adaptability in binding to biological targets. For example, the title compound in has a twisted thiazolidine ring (82.71° dihedral angle), which may influence its interaction with enzymes .

- Bond Lengths : The N1–C4 bond in (1.409 Å) is elongated compared to typical amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization and increased flexibility .

Biological Activity

Overview

2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is a heterocyclic compound that belongs to the thiazolidine family, characterized by its five-membered ring structure containing both sulfur and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and findings from relevant research studies.

Chemical Structure and Properties

The molecular formula of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone is . The compound features a thiazolidine ring which contributes to its biological properties. The presence of the methylsulfanyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

The biological activity of thiazolidine derivatives, including 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone, is attributed to their ability to interact with various biological targets. These interactions can modulate biochemical pathways involved in disease processes:

- Antimicrobial Activity : Thiazolidine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.

- Anticancer Activity : Research indicates that these compounds may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. They can also inhibit cell proliferation by interfering with cell cycle progression.

- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing pro-inflammatory cytokines and oxidative stress markers in cellular models.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiazolidine derivatives against both Gram-positive and Gram-negative bacteria. For instance, 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone exhibited significant antibacterial activity in vitro.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The findings suggest that it can effectively inhibit cell growth and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MOLT-4 (leukemia) | 12 | Cell cycle arrest and apoptosis |

Anti-inflammatory Activity

In vitro studies have shown that 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone can reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.

| Inflammatory Marker | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

Case Studies

Case Study 1: Anticancer Efficacy in Glioblastoma

A study investigated the effects of thiazolidine derivatives on glioblastoma cell lines. Results indicated that treatment with 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone led to a significant decrease in cell viability and increased apoptosis rates compared to control groups.

Case Study 2: Antimicrobial Screening

In another research effort, a series of thiazolidine derivatives were tested for their antimicrobial properties. The results highlighted the superior activity of 2-Methylsulfanyl-1-(1,3-thiazolidin-3-yl)ethanone against multi-drug resistant strains.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR identify functional groups and confirm substitution patterns.

- Mass Spectrometry (MS): High-resolution MS determines molecular weight and fragmentation pathways.

- X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic rings and the thiazolidine moiety are critical for understanding steric effects .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced

X-ray crystallography provides precise bond metrics (e.g., N–C bond elongation in thiazolidine rings indicating reduced conjugation) and torsional angles (e.g., 72.16° dihedral angle between aromatic rings), which are essential for validating computational models . Programs like SHELXL refine displacement parameters and hydrogen bonding networks, addressing discrepancies in proposed tautomeric forms or stereochemistry .

How can researchers address contradictions in reported biological activities of thiazolidine derivatives?

Advanced

Discrepancies often arise from assay conditions (e.g., solvent polarity, pH) or structural modifications (e.g., substituent electronegativity). Systematic approaches include:

- Comparative SAR Studies: Correlate substituent effects (e.g., methylsulfanyl vs. phenyl groups) with bioactivity using standardized assays .

- Docking Simulations: Analyze ligand-receptor interactions to explain variations in antimicrobial or anticancer potency .

- Meta-Analysis: Cross-reference crystallographic data with biological results to identify conformation-dependent activity trends .

What strategies optimize reaction yields during the synthesis of thiazolidine-based compounds?

Q. Advanced

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiazolidine-2-thione, while ethyl acetate aids crystallization .

- Catalysis: Use mild bases (e.g., triethylamine) to deprotonate intermediates without side reactions .

- Temperature Control: Slow evaporation at room temperature minimizes thermal degradation of sensitive thione groups .

What are the key structural features of this compound confirmed through crystallography?

Q. Basic

- Bond Lengths: The N1–C4 bond (1.409 Å) is elongated compared to typical amide bonds (1.325–1.352 Å), suggesting reduced resonance stabilization .

- Dihedral Angles: The thiazolidine ring is twisted 82.71° relative to the pyrazole plane, indicating steric hindrance from the methylsulfanyl group .

- Planarity: Aromatic rings exhibit near-planar geometries, with inter-ring dihedral angles (e.g., 72.16°) influencing π-π stacking in solid-state packing .

How can researchers evaluate the stability of this compound under varying experimental conditions?

Q. Advanced

- Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds (e.g., stability up to 150°C).

- HPLC Monitoring: Track degradation products in solution under acidic/alkaline conditions .

- Light Exposure Tests: UV-Vis spectroscopy detects photolytic byproducts, particularly in thione-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.